molecular formula C16H17NO3 B12895014 (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid

Cat. No.: B12895014
M. Wt: 271.31 g/mol
InChI Key: JMZSCCGTGJYVST-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid is an organic compound that features both furan and pyridine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid typically involves the coupling of furan and pyridine derivatives with a heptenoic acid backbone. One common method involves the use of a Heck reaction, where a palladium catalyst facilitates the coupling of a furan-2-yl halide with a pyridin-3-yl alkene under basic conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the heptenoic acid chain can be reduced to form the corresponding heptanoic acid derivative.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Heptanoic acid derivatives.

    Substitution: Nitrated or halogenated pyridine derivatives.

Scientific Research Applications

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid involves its interaction with specific molecular targets. The furan and pyridine rings can interact with enzymes or receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The heptenoic acid chain can also interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(Furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one: Known for its tyrosinase inhibitory activity.

    2-(Pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrosis activity.

Uniqueness

(E)-7-(Furan-2-yl)-7-(pyridin-3-yl)hept-6-enoic acid is unique due to the combination of furan and pyridine rings with a heptenoic acid backbone. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

(E)-7-(furan-2-yl)-7-pyridin-3-ylhept-6-enoic acid

InChI

InChI=1S/C16H17NO3/c18-16(19)9-3-1-2-7-14(15-8-5-11-20-15)13-6-4-10-17-12-13/h4-8,10-12H,1-3,9H2,(H,18,19)/b14-7+

InChI Key

JMZSCCGTGJYVST-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CN=C1)/C(=C\CCCCC(=O)O)/C2=CC=CO2

Canonical SMILES

C1=CC(=CN=C1)C(=CCCCCC(=O)O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.